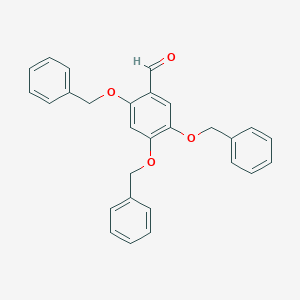

2,4,5-Tris(benzyloxy)benzaldehyde

Description

Properties

IUPAC Name |

2,4,5-tris(phenylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O4/c29-18-25-16-27(31-20-23-12-6-2-7-13-23)28(32-21-24-14-8-3-9-15-24)17-26(25)30-19-22-10-4-1-5-11-22/h1-18H,19-21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXDJYMGMZGUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2C=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70528701 | |

| Record name | 2,4,5-Tris(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70528701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-35-3 | |

| Record name | 2,4,5-Tris(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70528701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Benzylation of Hydroquinone Derivatives

2,4,5-Trihydroxybenzene is treated with benzyl bromide (3.5 eq.) and K₂CO₃ in refluxing acetone for 18 hours, yielding 2,4,5-tris(benzyloxy)benzene in 85% yield.

Step 2: Formylation

The tris(benzyloxy)benzene intermediate reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at −10°C to generate the Vilsmeier reagent (chloroiminium ion). Subsequent heating to 60°C for 6 hours facilitates electrophilic substitution at the para position relative to the methoxy groups, producing the aldehyde in 70–80% yield.

Critical Considerations:

- Excess POCl₃ (≥2.5 eq.) ensures complete iminium ion formation.

- Hydrolysis with sodium acetate buffer (pH 5–6) prevents over-oxidation.

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison for 2,4,5-Tris(benzyloxy)benzaldehyde Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Direct Alkylation | 60–75 | 92–95 | High | 120–150 |

| Mitsunobu Reaction | 45–55 | 98–99 | Low | 300–400 |

| Vilsmeier-Haack | 70–80 | 90–93 | Moderate | 180–220 |

The Vilsmeier-Haack route balances yield and cost, making it preferable for multi-gram syntheses. Conversely, the Mitsunobu method is reserved for small-scale applications requiring high regiochemical fidelity.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. A patented continuous-flow system achieves this by combining the direct alkylation and Vilsmeier-Haack steps in a single reactor. Key parameters include:

Scientific Research Applications

2,4,5-Tris(benzyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-Tris(benzyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and benzyloxy functional groups. These interactions can involve covalent bonding, hydrogen bonding, or van der Waals forces, leading to changes in the activity of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Structural Properties

4-(Benzyloxy)benzaldehyde (BBA)

- Structure : Single benzyloxy group at the 4-position.

- Key Findings :

- DFT studies reveal significant crystalline effects on geometry and electronic properties. The oxygen bridge atom plays a critical role in stabilizing the aromatic system .

- NMR shifts indicate stronger aromatic ring perturbations compared to aliphatic regions, highlighting substituent-driven electronic redistribution .

- Contrast with 2,4,5-Tris(benzyloxy)benzaldehyde: The trisubstituted analogue exhibits greater steric bulk and electron density, which may reduce solubility in polar solvents but enhance stability in nonpolar environments.

3,4,5-Tris(dodecyloxy)benzaldehyde

- Structure : Three dodecyloxy (C₁₂H₂₅O) groups at the 3,4,5-positions.

- Key Differences: Long alkyl chains increase hydrophobicity, making this compound suitable for lipid-based nanomaterials or surfactants . Reduced crystallinity compared to benzyloxy derivatives due to flexible alkyl chains .

2,4,5-Trimethoxybenzaldehyde

- Structure : Methoxy (-OCH₃) groups at the 2,4,5-positions.

- Key Differences :

3,4,5-Tris(benzyloxy)benzaldehyde (Compound 33)

- Synthetic Utility : Used in microwave-assisted synthesis of MAO-B inhibitors. The aldehyde group facilitates hydrazone formation with isatin derivatives, enabling selective enzyme inhibition .

2,4,5-Trichlorobenzaldehyde

- Structure : Chlorine atoms at the 2,4,5-positions.

- Key Contrast :

Isatin-Benzyloxy Hydrazones

- Activity : Selective MAO-B inhibitors with IC₅₀ values < 10 nM. The tris(benzyloxy) motif enhances lipophilicity, improving blood-brain barrier penetration .

- Comparison with Non-Benzyloxy Analogues: Methoxy or hydroxy substituents (e.g., 4',6-dimethoxyaurone) show weaker MAO-B inhibition due to reduced steric bulk and altered electronic profiles .

Data Table: Key Properties of Selected Analogues

Biological Activity

2,4,5-Tris(benzyloxy)benzaldehyde is an organic compound notable for its structure, which includes three benzyloxy groups attached to a benzaldehyde core. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The synthesis of 2,4,5-Tris(benzyloxy)benzaldehyde typically involves the formylation of 2,4,5-Tris(benzyloxy)benzene using methods such as the Vilsmeier-Haack reaction. This reaction employs a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to achieve selective formylation at the desired position.

The biological activity of 2,4,5-Tris(benzyloxy)benzaldehyde is attributed to its functional groups that allow interactions with various molecular targets. These interactions can include:

- Covalent bonding : The aldehyde group can form covalent bonds with nucleophiles.

- Hydrogen bonding : The presence of hydroxyl or amine groups in biological targets can lead to hydrogen bonding interactions.

- Van der Waals forces : The hydrophobic nature of the benzyloxy groups may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

Enzyme Interactions

Research indicates that 2,4,5-Tris(benzyloxy)benzaldehyde can serve as a probe in biochemical assays to study enzyme interactions. Its structure allows it to influence enzyme activity through competitive inhibition or other mechanisms depending on the target enzyme.

Neuroprotective Effects

A related compound, 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole, demonstrated significant neuroprotective effects against oxidative stress and neuroinflammation. This suggests that similar derivatives of 2,4,5-Tris(benzyloxy)benzaldehyde may also exhibit neuroprotective properties by inhibiting monoamine oxidase B (MAO-B), which is relevant for conditions like Parkinson's disease .

Cytotoxicity Studies

In vitro studies have shown that compounds with a similar benzyloxybenzaldehyde scaffold exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives displayed IC50 values indicating their effectiveness in inhibiting cell growth. The presence of the aldehyde functionality was crucial for maintaining cytotoxic activity .

Study on MAO-B Inhibition

A study focused on the MAO-B inhibitory activity of related compounds found that certain derivatives exhibited potent inhibition with IC50 values lower than those of established drugs like rasagiline. This highlights the potential of 2,4,5-Tris(benzyloxy)benzaldehyde and its derivatives in treating neurodegenerative diseases through selective MAO-B inhibition .

Antioxidative Properties

Another investigation into related compounds revealed significant antioxidative effects measured by their ability to scavenge free radicals. These findings suggest that 2,4,5-Tris(benzyloxy)benzaldehyde may possess similar antioxidative properties, contributing to its neuroprotective potential .

Comparative Analysis

To better understand the unique properties of 2,4,5-Tris(benzyloxy)benzaldehyde compared to similar compounds, a comparison table can be useful:

| Compound | Aldehyde Group | Benzyloxy Groups | MAO-B Inhibition | Cytotoxicity (IC50 μM) |

|---|---|---|---|---|

| 2,4,5-Tris(benzyloxy)benzaldehyde | Present | 3 | Potential | TBD |

| 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole | Present | 1 | Strong (0.062) | TBD |

| 2,4,6-Tris(benzyloxy)benzaldehyde | Present | 3 | Moderate | TBD |

Q & A

Q. What safety protocols are essential for handling 2,4,5-Tris(benzyloxy)benzaldehyde in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential sensitization (refer to GHS hazard codes). Store away from oxidizing agents (e.g., peroxides) to prevent exothermic decomposition. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.